(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
This compound belongs to the benzo[d]thiazole class, characterized by a bicyclic aromatic system fused with a thiazole ring. The Z-configuration denotes the spatial arrangement of substituents around the imine bond (C=N). Key structural features include:
- 3-ethyl group: Introduces steric bulk.
- Pivalamide (2,2-dimethylpropanamide): A bulky tertiary amide group, influencing solubility and steric hindrance.
While detailed physicochemical data (e.g., melting point, spectral profiles) are unavailable in the provided evidence, its structural motifs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive intermediates, analogous to other benzo[d]thiazole derivatives .
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-7-18-12-11(20-6)9-8-10(2)13(12)21-15(18)17-14(19)16(3,4)5/h8-9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONCPZIXWVZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 306.42 g/mol . The structure features a thiazole ring, which is known for its diverse biological activities. The presence of functional groups such as methoxy and ethyl contributes to its chemical behavior and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate precursors under controlled conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Antimicrobial Activity : Research on related benzothiazole derivatives has indicated potential antimicrobial properties. For instance, compounds with similar thiazole moieties have been evaluated for their efficacy against various bacterial strains, suggesting that this compound might also exhibit similar properties.
- Anticancer Potential : Some studies have explored the cytotoxic effects of benzothiazole derivatives on cancer cell lines. These compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Data Table of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Safety and Handling
Due to the lack of extensive toxicological data specifically for this compound, it is recommended to handle this compound with caution. General laboratory safety practices should be followed, including the use of personal protective equipment (PPE) and proper waste disposal methods.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The pivalamide group in the target compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to 4g/4h’s dimethylamino-acryloyl and benzamide groups.
- Electronic Properties : The 4-methoxy group in the target compound may enhance electron density on the aromatic system, contrasting with 4h’s electron-withdrawing chlorine substituent, which could alter reactivity in electrophilic substitution reactions.
2.2. Hydrogen-Bonding and Crystal Packing
In contrast, 4g/4h feature benzamide carbonyls and dimethylamino groups, enabling diverse hydrogen-bonding networks. Etter’s graph-set analysis (as discussed in ) could predict distinct aggregation patterns:
- Target Compound : Methoxy O and pivalamide N-H may form intermolecular N–H···O or C–H···O interactions, favoring layered crystal packing.
- 4g/4h: Benzamide carbonyls and dimethylamino groups likely participate in stronger N–H···O and C=O···H–N bonds, leading to denser, more stable crystalline architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
